

Comprehensive Technical Guide: Chemical Structure, Properties, and Applications of 2-Propylsulfanylmethyl-furan

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Compound of Interest

Compound Name: 2-Propylsulfanylmethyl-furan

CAS No.: 1883-77-8

Cat. No.: B14005115

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Introduction & Chemical Identity

2-Propylsulfanylmethyl-furan, frequently referred to in industrial literature as furfuryl propyl sulfide, is a highly specialized thioether furan derivative. Structurally, it consists of a furan aromatic ring substituted at the 2-position with a propylsulfanylmethyl moiety. This unique structural motif—combining the electron-rich oxygen heterocycle of furan with a flexible, lipophilic alkyl thioether chain—confers distinct organoleptic, physicochemical, and pharmacological properties.

Historically utilized as a potent flavor-modifying agent in the food and beverage industry (particularly for coffee, roasted meats, and allium-type profiles), recent literature and ingredient databases also highlight its potential in dermatological and pharmacological applications as a natural anti-irritant with anti-histaminic properties.

Understanding the precise chemical behavior, synthesis, and analytical characterization of **2-propylsulfanylmethyl-furan** is critical for formulation scientists and medicinal chemists looking to leverage its unique properties.

Physicochemical Properties

The molecular behavior of **2-propylsulfanylmethyl-furan** is dictated by its moderate lipophilicity and the presence of two heteroatoms (oxygen and sulfur) capable of hydrogen-bond acceptance and transition-metal coordination. The quantitative data below summarizes its core physical and chemical parameters .

Table 1: Quantitative Physicochemical Data

Property	Value	Unit	Method / Source
IUPAC Name	2-(propylsulfanylmethyl)furan	-	Nomenclature Standard
Molecular Formula	C ₈ H ₁₂ OS	-	Elemental Analysis
Molecular Weight	156.25	g/mol	IUPAC Atomic Weights
SMILES String	CCCSCc1ccco1	-	Cheminformatics
Boiling Point	91.0	°C (at 15 mm Hg)	Experimental (Distillation)
LogP (Octanol/Water)	2.923	-	Crippen Calculated
Water Solubility (log ₁₀ WS)	-7.22	mol/L	Crippen Calculated
McGowan Volume	126.34	ml/mol	McGowan Method

Causality Insight: The calculated LogP of ~2.92 indicates that the molecule is moderately lipophilic. This facilitates excellent partitioning into lipid bilayers, which is a prerequisite for its efficacy as an anti-histaminic agent acting on trans-membrane G-protein coupled receptors (GPCRs), while also explaining its low aqueous solubility.

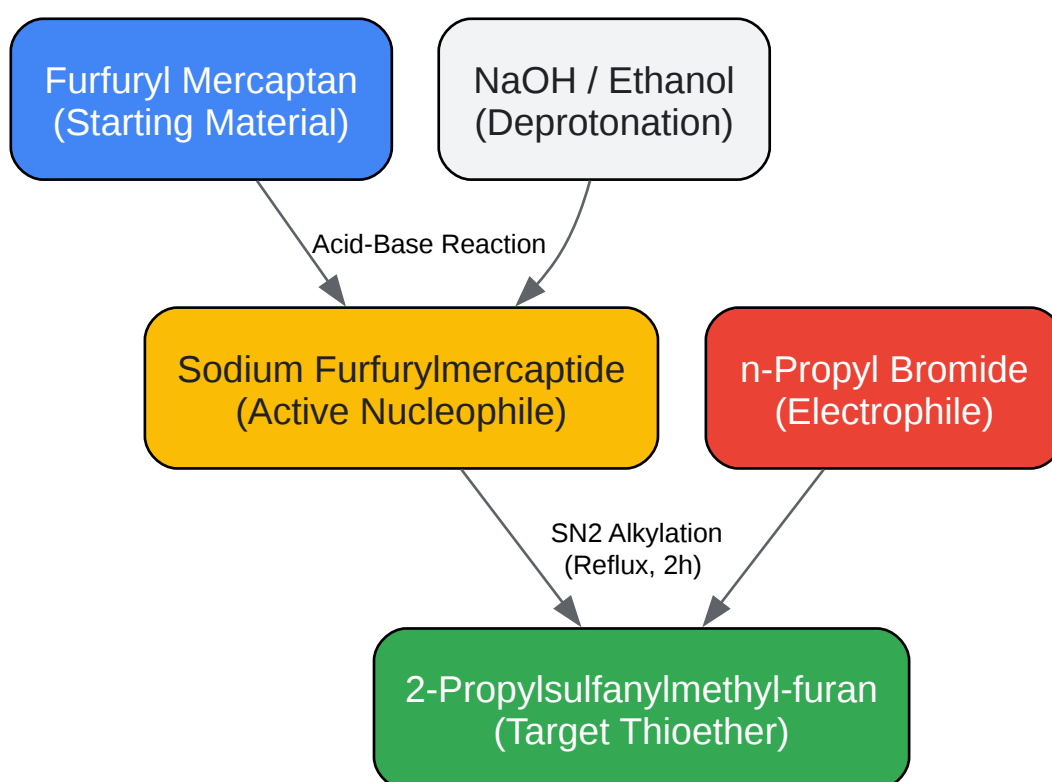
Synthetic Methodology

The industrial and laboratory-scale synthesis of **2-propylsulfanylmethyl-furan** relies on a classic bimolecular nucleophilic substitution (S_N2) mechanism. The protocol involves the

generation of a highly nucleophilic thiolate anion, followed by alkylation with a primary alkyl halide .

Reaction Rationale

Furfuryl mercaptan (2-furanmethanethiol) is treated with a strong base to deprotonate the thiol group. Sulfur, being a large and highly polarizable atom, forms an excellent nucleophile (sodium furfurylmercaptide). The subsequent addition of n-propyl bromide results in an S_N2 attack, displacing the bromide leaving group. Ethanol is typically chosen as the solvent because it adequately solvates both the ionic thiolate and the non-polar alkyl halide, ensuring a homogenous reaction mixture that accelerates the rate-determining step.



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Synthetic workflow for **2-propylsulfanylmethyl-furan** via S_N2 alkylation.

Step-by-Step Experimental Protocol

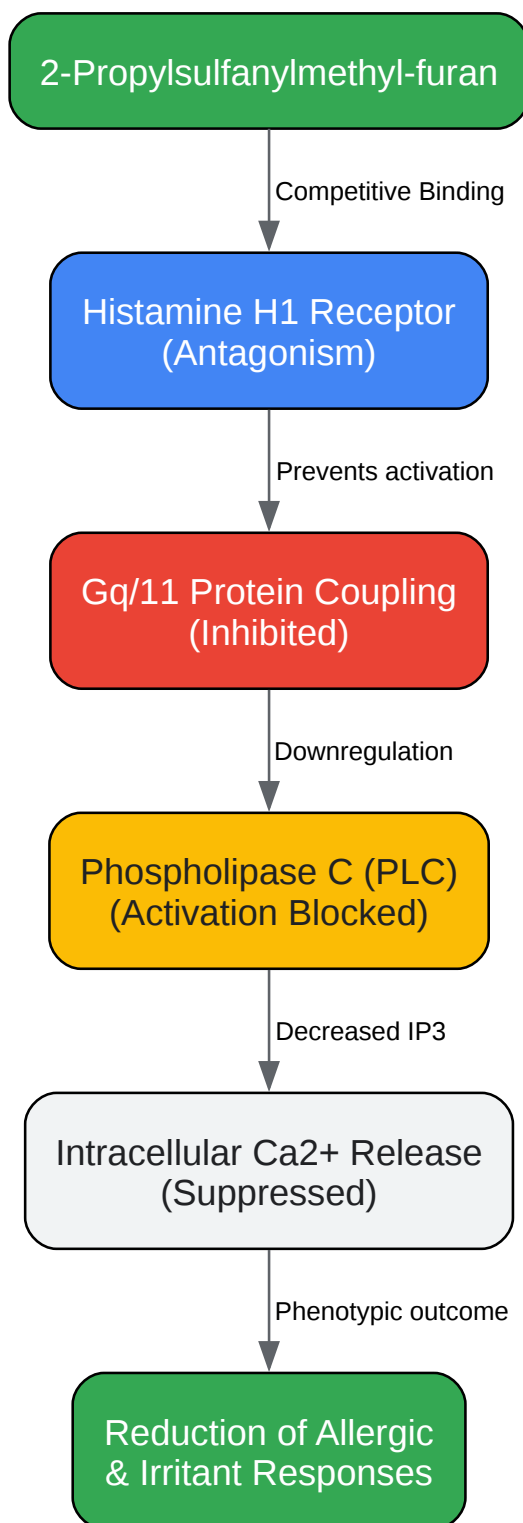
Note: This protocol is designed as a self-validating system. In-process TLC and temperature monitoring ensure reaction completion before downstream processing.

- Preparation of the Thiolate:
 - Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an argon inlet.
 - Dissolve 0.1 mol (4.0 g) of sodium hydroxide (NaOH) in 150 mL of absolute ethanol.
 - Cool the solution to 0°C using an ice bath.
 - Slowly add 0.1 mol (11.4 g) of furfuryl mercaptan dropwise over 15 minutes. Self-Validation: The solution should turn slightly yellow, indicating the formation of sodium furfurylmercaptide.
- Alkylation (S_N2 Reaction):
 - To the stirred thiolate solution, add 0.11 mol (13.5 g) of n-propyl bromide dropwise. (A 10% molar excess of the electrophile ensures complete consumption of the mercaptan, preventing foul-smelling unreacted starting material).
 - Remove the ice bath and heat the mixture to gentle reflux (approx. 78°C) for 2 hours.
 - Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the strongly UV-active furfuryl mercaptan spot confirms reaction completion.
- Workup and Purification:
 - Cool the mixture to room temperature and filter the precipitated sodium bromide (NaBr) salts.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove ethanol.
 - Partition the residue between diethyl ether (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
 - Purify the crude product via vacuum distillation. Collect the fraction boiling at 91°C at 15 mm Hg.

Pharmacological Potential: Anti-histaminic Pathway

Beyond its use as a flavor modifier, **2-propylsulfanylmethyl-furan** is cataloged as a natural anti-irritant with anti-histaminic properties. While the exact binding kinetics are proprietary to specific cosmetic and dermatological formulations, the structural homology to other heterocyclic thioethers suggests it acts as an inverse agonist or antagonist at the Histamine H1 receptor.

By binding to the H1 receptor, the furan derivative prevents the conformational change required for Gq/11 protein coupling. This halts the downstream cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), thereby suppressing the intracellular calcium spike that triggers mast cell degranulation and the inflammatory response.



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Putative anti-histaminic signaling pathway modulated by 2-propylsulfanylmethyl-furan.

Analytical Characterization (GC-MS)

For quality control and trace analysis in complex matrices (such as roasted coffee extracts or dermatological creams), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The Kovats Retention Index (RI) provides a reliable metric for identifying **2-propylsulfanylmethyl-furan** independent of specific column dimensions or flow rates .

Table 2: Gas Chromatography Retention Indices

Column Type	Stationary Phase	Kovats Index (RI)	Reference Source
Capillary	OV-101 (Non-polar)	1149	Misharina et al. (1988)
Capillary	NIST Standard Non-polar	1161	NIST Webbook

Analytical Insight: The slight variation in RI between 1149 and 1161 is typical depending on the exact temperature programming and film thickness of the non-polar stationary phase. Analysts should utilize an alkane standard mixture (C8-C20) to calibrate their specific instrument prior to quantifying this thioether.

References

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